molecular formula C11H14FNO B7940518 4-(Cyclobutylmethoxy)-2-fluoroaniline

4-(Cyclobutylmethoxy)-2-fluoroaniline

Cat. No.: B7940518
M. Wt: 195.23 g/mol
InChI Key: AEVWBUUHAXZJRK-UHFFFAOYSA-N
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Description

4-(Cyclobutylmethoxy)-2-fluoroaniline is an organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclobutylmethoxy)-2-fluoroaniline typically involves the following steps:

    Nucleophilic Substitution: The starting material, 4-nitro-2-fluoroaniline, undergoes a nucleophilic substitution reaction with cyclobutylmethanol in the presence of a base such as potassium carbonate. This step results in the formation of 4-(Cyclobutylmethoxy)-2-fluoronitrobenzene.

    Reduction: The nitro group in 4-(Cyclobutylmethoxy)-2-fluoronitrobenzene is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclobutylmethoxy)-2-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(Cyclobutylmethoxy)-2-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclobutylmethoxy)-2-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the cyclobutylmethoxy group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclobutylmethoxy)aniline: Lacks the fluorine atom, which may result in different chemical and biological properties.

    2-Fluoroaniline: Lacks the cyclobutylmethoxy group, which can affect its reactivity and applications.

    4-(Cyclobutylmethoxy)-2-chloroaniline:

Uniqueness

4-(Cyclobutylmethoxy)-2-fluoroaniline is unique due to the combination of the cyclobutylmethoxy group and the fluorine atom, which imparts distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential for specific applications in research and industry.

Properties

IUPAC Name

4-(cyclobutylmethoxy)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-6-9(4-5-11(10)13)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVWBUUHAXZJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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